molecular formula C16H16ClN7O3S B1230423 [4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide

[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide

Cat. No. B1230423
M. Wt: 421.9 g/mol
InChI Key: OMGBOSSCVRHNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide is a member of benzothiazoles.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, which are structurally related to the compound , have been studied for their corrosion inhibiting effects against steel in HCl solutions. Experimental methods including electrochemical impedance spectroscopy and potentiodynamic polarization showed these inhibitors offer enhanced stability and higher inhibition efficiencies against steel corrosion compared to other benzothiazole family inhibitors (Hu et al., 2016).

Anticancer Activity

Research on 4-thiazolidinones containing benzothiazole moiety has shown promising results in anticancer activity. These compounds were found effective against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antimicrobial and Antitubercular Potential

Compounds synthesized from triazine linked with pyrazole heterocyclics were evaluated for their antitubercular and antimicrobial potential against selected microorganisms. These studies help establish a relationship between the structure of such compounds and their biological activity (Deohate & Mulani, 2020).

Tyrosine Kinase Inhibition

2-Hydroxy-4,6-diamino-[1,3,5]triazines, closely related to the chemical structure , have been identified as potent inhibitors of the VEGF-R2 (flk-1/KDR) tyrosine kinase. They exhibit low nanomolar potency in enzyme inhibition assays and demonstrate significant selectivity against a panel of growth factor receptor tyrosine kinases (Baindur et al., 2005).

Antimicrobial Activity

N2, N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives, similar to the chemical of interest, were synthesized and showed antimicrobial activity against various strains of bacteria (Patel & Baldaniya, 2016).

properties

Molecular Formula

C16H16ClN7O3S

Molecular Weight

421.9 g/mol

IUPAC Name

[4-(butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide

InChI

InChI=1S/C16H16ClN7O3S/c1-3-10(2)19-15-20-14(17)21-16(22-15)23(8-18)9-24-13(25)11-6-4-5-7-12(11)28(24,26)27/h4-7,10H,3,9H2,1-2H3,(H,19,20,21,22)

InChI Key

OMGBOSSCVRHNAO-UHFFFAOYSA-N

SMILES

CCC(C)NC1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3S2(=O)=O)C#N

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)Cl)N(CN2C(=O)C3=CC=CC=C3S2(=O)=O)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide
Reactant of Route 2
Reactant of Route 2
[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide
Reactant of Route 3
Reactant of Route 3
[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide
Reactant of Route 4
Reactant of Route 4
[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide
Reactant of Route 5
Reactant of Route 5
[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide
Reactant of Route 6
Reactant of Route 6
[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide

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